molecular formula C59H114N2O5 B13353940 Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate

Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate

Cat. No.: B13353940
M. Wt: 931.5 g/mol
InChI Key: LOWZNAPBUQZRGF-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is a complex organic compound with the molecular formula C59H114N2O5 and a molecular weight of 931.55 g/mol . This compound is primarily used in biochemical research and is known for its unique structural properties that make it suitable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain the desired product quality. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it has been shown to activate the innate immune response by increasing plasma levels of chemokine (C-C motif) ligand 2 (CCL2) . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-butyloctyl) 10-(octyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)nonadecanedioate is unique due to its specific structural features, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in drug delivery and biochemical research, where precise molecular interactions are crucial .

Properties

Molecular Formula

C59H114N2O5

Molecular Weight

931.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[octyl(3-pyrrolidin-1-ylpropyl)carbamoyl]nonadecanedioate

InChI

InChI=1S/C59H114N2O5/c1-6-11-16-19-28-35-50-61(51-38-49-60-47-36-37-48-60)59(64)56(43-31-24-20-22-26-33-45-57(62)65-52-54(39-14-9-4)41-29-17-12-7-2)44-32-25-21-23-27-34-46-58(63)66-53-55(40-15-10-5)42-30-18-13-8-3/h54-56H,6-53H2,1-5H3

InChI Key

LOWZNAPBUQZRGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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